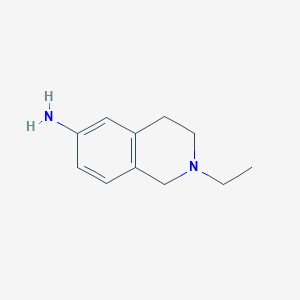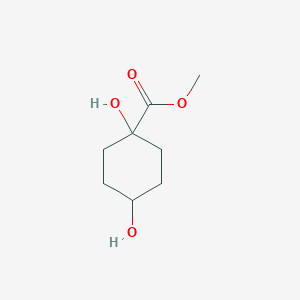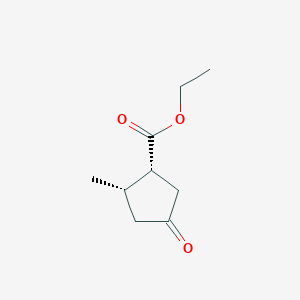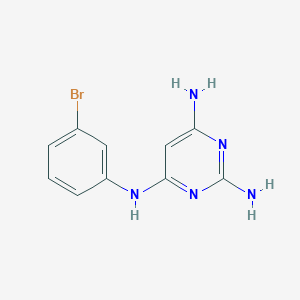
(9H-Fluoren-9-yl)methyl (R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(9H-Fluoren-9-yl)methyl ®-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is a complex organic compound that features a fluorenylmethyl protecting group attached to a pyrrolidine ring. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The fluorenylmethyl group is known for its stability and ease of removal under mild conditions, making it a popular choice for protecting amine groups during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl ®-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Fluorenylmethyl Group: The fluorenylmethyl group is introduced using fluorenylmethanol and a suitable activating agent such as isobutoxycarbonyl chloride (IBC-Cl) or acid chloride.
Attachment to the Pyrrolidine Ring: The protected fluorenylmethyl group is then attached to the pyrrolidine ring through a series of reactions involving the formation of an intermediate, such as a mixed anhydride or an azide.
Final Product Formation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions
(9H-Fluoren-9-yl)methyl ®-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, alcohols, thiols
Major Products Formed
Oxidized Products: Corresponding carboxylic acids or ketones
Reduced Products: Alcohols or amines
Substituted Products: Various derivatives depending on the nucleophile used
Applications De Recherche Scientifique
(9H-Fluoren-9-yl)methyl ®-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as a protecting group in peptide synthesis and other organic synthesis processes.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (9H-Fluoren-9-yl)methyl ®-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate involves the following steps:
Protection of Amine Groups: The fluorenylmethyl group protects amine groups during synthesis by forming a stable bond that can be selectively removed under mild conditions.
Interaction with Molecular Targets: The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific structure and functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
(9H-Fluoren-9-yl)methyl ®- (1-mercaptopropan-2-yl)carbamate: Similar in structure but contains a mercapto group instead of a formyl group.
®-(9H-Fluoren-9-yl)methyl (1-chloro-1-oxo-3-phenylpropan-2-yl)carbamate: Contains a chloro group and is used in peptide synthesis.
Uniqueness
(9H-Fluoren-9-yl)methyl ®-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate is unique due to its combination of a fluorenylmethyl protecting group and a formylated pyrrolidine ring. This combination provides stability and reactivity, making it suitable for various synthetic applications .
Propriétés
Formule moléculaire |
C22H23NO3 |
|---|---|
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl (2R)-2-formyl-4,4-dimethylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C22H23NO3/c1-22(2)11-15(12-24)23(14-22)21(25)26-13-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20/h3-10,12,15,20H,11,13-14H2,1-2H3/t15-/m1/s1 |
Clé InChI |
GYRZGYYSKULJRU-OAHLLOKOSA-N |
SMILES isomérique |
CC1(C[C@@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O)C |
SMILES canonique |
CC1(CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


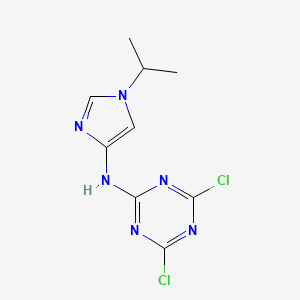
![3-Methyl-2-(o-tolyl)benzo[b]thiophene](/img/structure/B13982651.png)


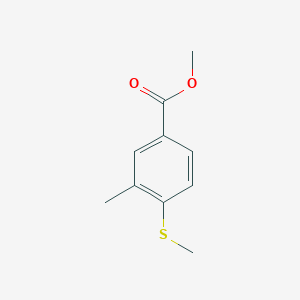
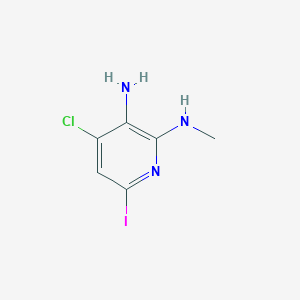

![2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol](/img/structure/B13982683.png)

